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Compound of Interest

Compound Name: Imidazo[1,2-b]pyridazin-6-ol

Cat. No.: B1316355 Get Quote

Despite extensive research, a comprehensive public repository of the complete raw

spectroscopic data (NMR, IR, MS) for Imidazo[1,2-b]pyridazin-6-ol is not readily available.

The synthesis of related 2-phenyl-6-hydroxy-imidazo[1,2-b]pyridazine has been described,

suggesting the existence of its spectral data within specific research articles, though not

publicly indexed for direct access.[1] This guide, therefore, provides a detailed overview of the

expected spectroscopic characteristics based on data from closely related analogs and general

principles of spectroscopic interpretation. It also includes detailed experimental protocols for

acquiring such data.

Predicted Spectroscopic Data of Imidazo[1,2-
b]pyridazin-6-ol
The introduction of a hydroxyl group at the C-6 position of the imidazo[1,2-b]pyridazine core

significantly influences its electronic environment and, consequently, its spectroscopic

properties. The data presented below is a prediction based on the analysis of published data

for parent imidazo[1,2-b]pyridazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted chemical shifts for Imidazo[1,2-b]pyridazin-6-ol are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Imidazo[1,2-b]pyridazin-6-ol
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~ 7.8 - 8.0 s -

H-3 ~ 7.4 - 7.6 s -

H-7 ~ 7.0 - 7.2 d ~ 9.0

H-8 ~ 7.6 - 7.8 d ~ 9.0

OH ~ 9.0 - 11.0 br s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for Imidazo[1,2-b]pyridazin-6-ol

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~ 125 - 130

C-3 ~ 110 - 115

C-5 ~ 140 - 145

C-6 ~ 150 - 155

C-7 ~ 115 - 120

C-8 ~ 120 - 125

C-8a ~ 135 - 140

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

key predicted vibrational frequencies for Imidazo[1,2-b]pyridazin-6-ol are listed below.

Table 3: Predicted IR Spectroscopic Data for Imidazo[1,2-b]pyridazin-6-ol
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (hydroxyl) 3200 - 3600 Broad, Strong

N-H stretch (imidazole

tautomer)
3100 - 3150 Medium

C-H stretch (aromatic) 3000 - 3100 Medium

C=N stretch

(imidazole/pyridazine)
1620 - 1650 Strong

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-O stretch (hydroxyl) 1200 - 1250 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected mass spectral data for Imidazo[1,2-b]pyridazin-6-ol are as

follows.

Table 4: Predicted Mass Spectrometry Data for Imidazo[1,2-b]pyridazin-6-ol

Ion Predicted m/z Relative Intensity

[M]⁺ 135.04 High

[M-H]⁺ 134.03 Moderate

[M-CO]⁺ 107.04 Moderate

[M-HCN]⁺ 108.03 Low

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for Imidazo[1,2-b]pyridazin-6-ol.
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Synthesis of Imidazo[1,2-b]pyridazin-6-ol
The synthesis of Imidazo[1,2-b]pyridazin-6-ol can be achieved by the hydrolysis of 6-chloro-

imidazo[1,2-b]pyridazine.

Procedure:

A mixture of 6-chloro-imidazo[1,2-b]pyridazine (1 mmol) and an aqueous or alcoholic solution

of a strong base like potassium hydroxide (2-3 equivalents) is prepared.

The reaction mixture is heated to reflux for several hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and neutralized with an

acid (e.g., HCl).

The resulting precipitate is filtered, washed with water, and dried to yield Imidazo[1,2-
b]pyridazin-6-ol.

Further purification can be achieved by recrystallization from a suitable solvent like ethanol

or methanol.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

Approximately 5-10 mg of the synthesized and purified Imidazo[1,2-b]pyridazin-6-ol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters

include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise
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ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. Key parameters include

a spectral width of 0-180 ppm, a larger number of scans due to the lower natural abundance

of ¹³C, and a relaxation delay of 2-5 seconds.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the sample is ground with dry potassium bromide

(KBr) powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on

the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the

sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI) is used.

Sample Preparation:

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or

acetonitrile).

The solution is infused directly into the ion source or injected via a liquid chromatography

(LC) system.

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a mass

range that includes the expected molecular weight of the compound (m/z 135). High-resolution

mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a synthesized compound like Imidazo[1,2-b]pyridazin-6-ol.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of Imidazo[1,2-b]pyridazin-6-ol

Purification (Recrystallization/Chromatography)

NMR Spectroscopy (1H, 13C)

Structural Elucidation

IR Spectroscopy

Functional Group Identification

Mass Spectrometry

Molecular Weight & Formula Confirmation

Data Interpretation & Structure Confirmation

Reporting of Spectroscopic Data

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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